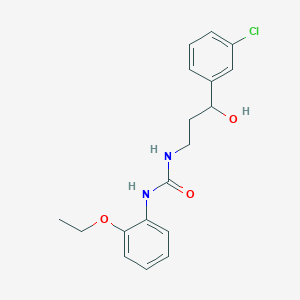
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(3-Chlorophenyl)-3-hydroxypropyl)-3-(2-ethoxyphenyl)urea, also known as CGP 57148B or Imatinib, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. Imatinib has been shown to target specific tyrosine kinases that are involved in the growth and survival of cancer cells, making it a promising candidate for targeted therapy.
Wissenschaftliche Forschungsanwendungen
Electro-Fenton Degradation of Antimicrobials
Triclosan and triclocarban, related to chlorophenyl ureas, undergo degradation through electro-Fenton processes. This method utilizes hydroxyl radicals generated on anode surfaces and in the medium by Fenton's reaction, effectively removing these antimicrobials from aqueous solutions. This process highlights the potential environmental application of similar compounds in water treatment and pollution control (Sirés et al., 2007).
In Vitro Inhibition of Translation Initiation
N,N'-Diarylureas have been identified as potent activators of the eIF2α kinase heme-regulated inhibitor, showing promise in cancer research. These compounds inhibit cancer cell proliferation by reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, demonstrating potential therapeutic applications in anti-cancer treatments (Denoyelle et al., 2012).
Photodegradation and Hydrolysis of Pesticides
Studies on substituted urea herbicides and organophosphorous insecticides in water reveal insights into environmental behaviors, such as photodegradation and hydrolysis. This research is crucial for understanding the environmental fate and impact of similar chemical compounds (Gatidou & Iatrou, 2011).
Corrosion Inhibition
Compounds like 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea have been investigated for their corrosion inhibition properties. These studies suggest applications in protecting metals against corrosion, highlighting the utility of chlorophenyl ureas in materials science and engineering (Bahrami & Hosseini, 2012).
Antimicrobial Evaluation
Research on novel imidazole ureas/carboxamides containing dioxaphospholanes, related to the structural framework of the specified compound, demonstrates antimicrobial properties. Such studies pave the way for the development of new antimicrobial agents for medical and health science applications (Rani et al., 2014).
Eigenschaften
IUPAC Name |
1-[3-(3-chlorophenyl)-3-hydroxypropyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-24-17-9-4-3-8-15(17)21-18(23)20-11-10-16(22)13-6-5-7-14(19)12-13/h3-9,12,16,22H,2,10-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQAEBBDMWVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCC(C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2689924.png)
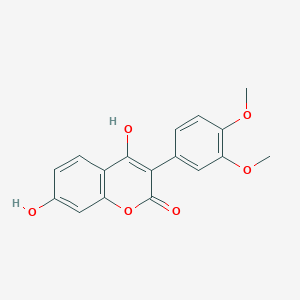
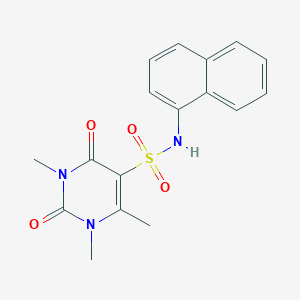
![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2689932.png)
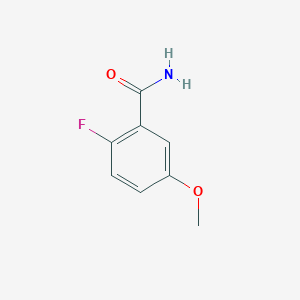
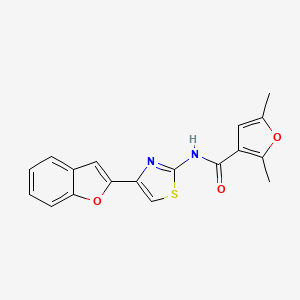
![N-(5-(2-((3-chlorophenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2689935.png)

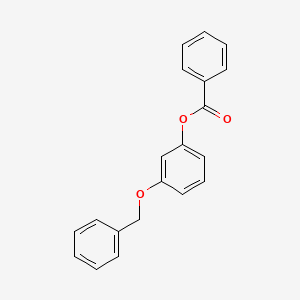
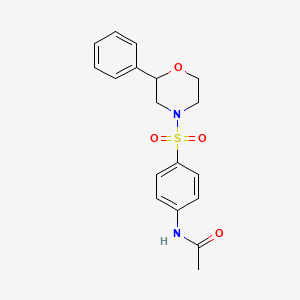

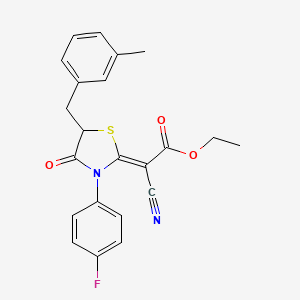

![3-(4-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}benzyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2689945.png)